molecular formula C8H12O2 B13451728 1-Ethenylcyclopentane-1-carboxylic acid CAS No. 1934718-63-4

1-Ethenylcyclopentane-1-carboxylic acid

Cat. No.: B13451728
CAS No.: 1934718-63-4
M. Wt: 140.18 g/mol
InChI Key: MFKLVVIVNWTPRW-UHFFFAOYSA-N
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Description

1-Ethenylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring with an ethenyl group and a carboxylic acid functional group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates. For instance, the hydrolysis of a nitrile compound under acidic or basic conditions can yield the desired carboxylic acid . Another method involves the carboxylation of Grignard reagents, where the organometallic intermediate reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of nitriles or the use of Grignard reagents. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acid chlorides and other substituted derivatives.

Scientific Research Applications

1-Ethenylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethenyl group can participate in addition reactions, modifying the activity of enzymes and receptors. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethenylcyclopentane-1-carboxylic acid is unique due to the presence of both an ethenyl group and a carboxylic acid group on the cyclopentane ring

Properties

CAS No.

1934718-63-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-ethenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

MFKLVVIVNWTPRW-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC1)C(=O)O

Origin of Product

United States

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